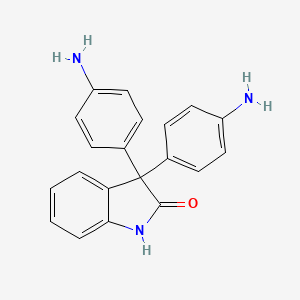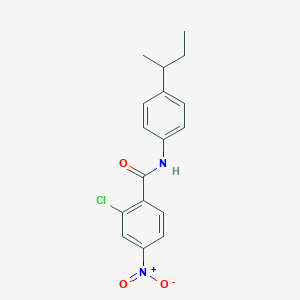
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one, also known as BIQ, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. BIQ is a heterocyclic compound that belongs to the family of indoles, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and DNA. For example, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to bind to the DNA minor groove and induce DNA damage, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit antimicrobial activity against various pathogenic bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis and availability. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be synthesized in large quantities with high purity, which makes it suitable for various applications. However, one of the limitations of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is its low solubility in water, which may limit its use in certain experiments. In addition, the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of novel 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one derivatives with improved solubility and biological activity. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. Furthermore, the potential applications of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in nanotechnology and materials science warrant further investigation. Overall, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is a promising compound with diverse applications in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-nitroaniline with isatin in the presence of a reducing agent such as iron powder. The reaction proceeds through a cascade of steps involving reduction, cyclization, and deprotection to yield 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. The yield of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reducing agent used.
Aplicaciones Científicas De Investigación
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In materials science, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a building block for the synthesis of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. In nanotechnology, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a precursor for the synthesis of fluorescent nanoparticles and quantum dots.
Propiedades
IUPAC Name |
3,3-bis(4-aminophenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)23-19(20)24/h1-12H,21-22H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNDQSCIUXMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![1-(3-chlorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5036467.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)

![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)

![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)